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Compound of Interest

N,N'"-bis(3-
Compound Name:
acetylphenyl)nonanediamide

Cat. No.: B323586

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectral data presented in this document are predicted based on the chemical
structure of N,N'-bis(3-acetylphenyl)nonanediamide and general principles of spectroscopy.
No experimental data for this specific compound was found in a comprehensive search of
available scientific literature and databases.

Introduction

N,N'-bis(3-acetylphenyl)nonanediamide is a symmetrical diamide molecule featuring a nine-
carbon aliphatic chain linking two 3-acetylphenyl moieties. The presence of both amide and
ketone functionalities, along with aromatic rings, suggests potential applications in medicinal
chemistry and materials science. For instance, the hydrogen bonding capabilities of the amide
groups and the potential for coordination through the acetyl groups make it an interesting
candidate for studies in molecular recognition, self-assembly, and as a ligand for metal
complexes. In drug development, molecules with such scaffolds can be explored for their
potential as enzyme inhibitors or receptor modulators.

This technical guide provides a detailed hypothetical protocol for the synthesis of N,N'-bis(3-
acetylphenyl)nonanediamide and its characterization by Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Predicted Spectral Data

The following tables summarize the predicted spectral data for N,N'-bis(3-
acetylphenyl)nonanediamide.

Table 1: Predicted *H NMR Spectral Data (500 MHz,

CDCls)
Chemical Shift (5, o . .
Multiplicity Integration Assignment
ppm)
~8.0-8.2 s (broad) 2H N-H (amide)
Ar-H (ortho to -NHCO
~78-7.9 m 4H
and ortho to -COCH5)
Ar-H (para to -NHCO
~74-75 t 2H
and -COCH5)
Ar-H (meta to -NHCO
~73-74 d 2H
and ortho to -COCH5)
2.60 s 6H -COCHs
241 t 4H -NHCO-CH.-
1.75 quint 4H -NHCO-CH2-CH:-
-(CHz2)s- (central part
1.35 m 6H ( s P

of nonane chain)

Table 2: Predicted **C NMR Spectral Data (125 MHz,
CDCIs)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b323586?utm_src=pdf-body
https://www.benchchem.com/product/b323586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b323586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment

198.5 C=0 (ketone)

172.0 C=0 (amide)

138.5 Ar-C (quaternary, attached to -NHCO)
137.0 Ar-C (quaternary, attached to -COCHs)
129.0 Ar-CH

125.0 Ar-CH

122.0 Ar-CH

119.0 Ar-CH

38.0 -NHCO-CHz2-

29.5 -(CHz2)s- (central part of nonane chain)
27.0 -COCHs

25.5 -NHCO-CH2-CHa-

Table 3: Predicted IR Spectral Data

Wavenumber (cm~12) Intensity Assignment

~ 3300 Strong, broad N-H stretch (amide)

~ 3050 Medium C-H stretch (aromatic)

~ 2920, 2850 Strong C-H stretch (aliphatic)

~ 1685 Strong C=0 stretch (ketone)[1][2]

~ 1660 Strong C=0 stretch (Amide | band)[3]
~ 1580, 1480 Medium-Strong C=C stretch (aromatic ring)

~ 1540 Medium N-H bend (Amide Il band)[4]

Table 4: Predicted Mass Spectrometry Data
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m/z lon

424.24 [M]* (Molecular lon)

447.23 [M+Na]*

289.14 [M - CsH7NQOJ™* (cleavage of one amide bond)
135.05 [CsHaNO]* (3-aminoacetophenone fragment)

Experimental Protocols
Synthesis of N,N'-bis(3-acetylphenyl)nonanediamide

This synthesis is a two-step process involving the conversion of nonanedioic acid (azelaic acid)
to its diacyl chloride, followed by coupling with 3-aminoacetophenone.

Step 1: Synthesis of Nonanedioyl Dichloride

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

nonanedioic acid (1.0 eq).
e Add thionyl chloride (SOCI2) (2.5 eq) in excess.

o Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the
cessation of HCI gas evolution.

o After the reaction is complete, remove the excess thionyl chloride by distillation under
reduced pressure.

e The resulting crude nonanedioyl dichloride is a colorless to pale yellow liquid and can be
used in the next step without further purification.

Step 2: Amide Coupling

» Dissolve 3-aminoacetophenone (2.2 eq) in a suitable anhydrous solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).
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e Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA)
(2.5 eq), to the solution to act as an acid scavenger.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of nonanedioy! dichloride (1.0 eq) in the same anhydrous solvent to the
cooled amine solution with vigorous stirring.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, quench the reaction by adding water.

o Separate the organic layer and wash it sequentially with dilute HCI, saturated NaHCOs
solution, and brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate the solvent under
reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water or ethyl acetate/hexane) to yield N,N'-bis(3-acetylphenyl)nonanediamide as
a solid.

Spectroscopic Characterization

1H and 13C NMR Spectroscopy

o Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.7
mL of deuterated chloroform (CDCls).

o Transfer the solution to a 5 mm NMR tube.
e Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.

e Use the residual solvent peak of CDClIs (& 7.26 ppm for *H and & 77.16 ppm for 13C) as an
internal reference.
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Infrared (IR) Spectroscopy

e Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Record the spectrum over a range of 4000-400 cm~1.
Mass Spectrometry (MS)
o Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

» Analyze the sample using an Electrospray lonization (ESI) mass spectrometer in positive ion
mode.

e Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Synthesis and Spectroscopic
Characterization of N,N'-bis(3-acetylphenyl)nonanediamide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b323586#n-n-bis-3-acetylphenyl-
nonanediamide-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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